Sub-Nanomolar Potency for Fgr with Pronounced Isoform Selectivity Over Other Myeloid Src Kinases
TL02-59 dihydrochloride exhibits an IC50 of 0.03 nM for the Src-family kinase Fgr. This is over 3-fold more potent than its activity against the related kinase Lyn (IC50 = 0.1 nM) and over 5,000-fold more potent than its activity against Hck (IC50 = 160 nM) [1][2]. In contrast, pan-Src inhibitors like dasatinib and ponatinib have a much broader, less differentiated inhibition profile across multiple kinases, including BCR-ABL and c-Kit .
| Evidence Dimension | Biochemical Kinase Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | Fgr: 0.03 nM; Lyn: 0.1 nM; Hck: 160 nM |
| Comparator Or Baseline | Dasatinib: broad spectrum, potently inhibits BCR-ABL, c-Kit, and Src family kinases; Ponatinib: broad spectrum, inhibits BCR-ABL, VEGFR, PDGFR, FGFR, and Src family kinases |
| Quantified Difference | TL02-59 dihydrochloride shows a 5,333-fold selectivity for Fgr over Hck. Its selectivity for Fgr over other Src family kinases and non-receptor tyrosine kinases is >1000-fold . |
| Conditions | In vitro kinase assay using recombinant kinase domains. |
Why This Matters
This pronounced selectivity profile allows researchers to attribute biological effects specifically to Fgr inhibition, reducing confounding results from off-target kinase activity in mechanistic studies.
- [1] Weir MC, Shu ST, Patel RK, et al. Selective Inhibition of the Myeloid Src-Family Kinase Fgr Potently Suppresses AML Cell Growth in Vitro and in Vivo. ACS Chem Biol. 2018;13(6):1551-1559. View Source
- [2] TL02-59 dihydrochloride. Product Datasheet. MedChemExpress. Accessed 2026. View Source
